4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound characterized by its naphthalene sulfonyl group attached to a tetrahydroquinoxalin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of naphthalene-2-sulfonyl chloride. This intermediate is then reacted with appropriate amines under controlled conditions to form the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its naphthalene sulfonyl group is particularly useful in creating derivatives with specific properties.
Biology: In biological research, 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new treatments for various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The naphthalene sulfonyl group plays a crucial role in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Naphthalene-2-sulfonyl chloride
Tetrahydroquinoxalin-2-one derivatives
Other sulfonyl-containing compounds
Uniqueness: 4-(Naphthalene-2-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of the naphthalene sulfonyl group and the tetrahydroquinoxalin-2-one core, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-naphthalen-2-ylsulfonyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18-12-20(17-8-4-3-7-16(17)19-18)24(22,23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQFRAGWIWICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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